molecular formula C15H16N2O2 B2566086 2-(3-Methoxypyrrolidine-1-carbonyl)quinoline CAS No. 2097903-83-6

2-(3-Methoxypyrrolidine-1-carbonyl)quinoline

Cat. No.: B2566086
CAS No.: 2097903-83-6
M. Wt: 256.305
InChI Key: QCKCYFNSPZPDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxypyrrolidine-1-carbonyl)quinoline is a sophisticated chemical building block designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a quinoline heterocycle, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active molecules and therapeutic agents , amide-linked to a 3-methoxypyrrolidine moiety. The pyrrolidine ring is a common feature in pharmaceuticals, often employed to influence the molecule's conformational properties and bioavailability. While the specific biological profile of this compound is a subject of ongoing research, molecules of this structural class are frequently investigated for their potential to interact with various enzyme systems and cellular receptors. The quinoline core is a versatile pharmacophore found in compounds with a broad spectrum of researched activities, and its derivatives are commonly explored in areas such as oncology, infectious diseases, and central nervous system disorders . The incorporation of the pyrrolidine group further enhances its utility as a key intermediate in the synthesis of more complex, targeted molecules. This product is intended for use as a high-value intermediate in hit-to-lead optimization campaigns and as a probe for investigating novel biological pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

IUPAC Name

(3-methoxypyrrolidin-1-yl)-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-12-8-9-17(10-12)15(18)14-7-6-11-4-2-3-5-13(11)16-14/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKCYFNSPZPDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyrrolidine-1-carbonyl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.

    Introduction of the Methoxypyrrolidine Moiety: The methoxypyrrolidine moiety can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

2-(3-Methoxypyrrolidine-1-carbonyl)quinoline has been investigated for its potential as:

  • Anticancer Agent : Studies have shown that quinoline derivatives can intercalate with DNA, inhibiting cancer cell replication. The methoxypyrrolidine moiety may enhance binding affinity to specific enzymes, leading to increased anticancer efficacy .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogenic strains. For instance, derivatives of quinoline have been tested against E. coli, S. aureus, and other bacteria, showing significant antibacterial activity compared to standard antibiotics .
  • Antiviral Properties : Research indicates that quinoline compounds can inhibit viral replication, making them candidates for antiviral drug development .

Biological Studies

The compound is utilized in biological studies to:

  • Understand Mechanisms of Action : It aids in elucidating the interactions between quinoline derivatives and biological targets such as enzymes and receptors. This understanding is crucial for developing targeted therapies .
  • Evaluate Toxicity Profiles : Various studies assess the toxicity of quinoline derivatives against human cell lines to ensure safety in potential therapeutic applications .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli1 × 10^-5 mg/mL
Quinoline Derivative AS. aureus1 × 10^-4 mg/mL
Quinoline Derivative BK. pneumoniae1 × 10^-6 mg/mL

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-721.02
Quinoline Derivative CHeLa27.73
Quinoline Derivative DA-5495.6

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the methoxypyrrolidine moiety can enhance the compound’s binding affinity to certain enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Electronic and Spectral Properties

  • 4-Methoxyquinoline Derivatives: Studies on 4-methoxyquinoline derivatives (e.g., compounds 6a–l) demonstrated that substituents on the quinoline ring significantly affect UV-vis absorption. For instance, electron-donating groups (e.g., 4-methoxyphenyl) enhance π–π* transition intensity at ~340 nm.
  • Styrylquinolines: Compounds like 2-(4-propoxyphenyl)quinoline exhibit charge-transfer bands due to aryl substituents. The target compound’s pyrrolidine carbonyl group may introduce additional conjugation pathways, altering photophysical properties compared to styryl derivatives .

Comparative Data Table

Compound Substituent Position Key Functional Groups Notable Properties/Activities Reference
2-(3-Methoxypyrrolidine-1-carbonyl)quinoline 2-position Pyrrolidine-1-carbonyl, 3-methoxy Potential receptor selectivity, tunable electronic properties
Chloroquine 4-position Piperazine Antimalarial activity
6-Methoxy-2-(thiophen-2-yl)quinoline 2-position Thiophene, methoxy Anticancer selectivity
2-(4-Propoxyphenyl)quinoline 2-position Propoxyphenyl NorA efflux pump inhibition
4-Methoxyquinoline derivatives 4-position Methoxy, styryl/aryl Enhanced π–π* transitions (~340 nm)

Biological Activity

Overview

2-(3-Methoxypyrrolidine-1-carbonyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring, which is known for its diverse biological activities, including antibacterial and antimalarial properties. The methoxypyrrolidine moiety contributes to its unique pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors. The presence of the pyrrolidine moiety may enhance binding to active sites of target enzymes, potentially inhibiting their activity.
  • Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other biofilm-associated pathogens .
  • Antimalarial Properties : Quinoline derivatives are traditionally associated with antimalarial activity, with modifications enhancing their effectiveness against Plasmodium species .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Activity Target Organism/Pathway Effect Reference
AntibacterialMRSAInhibition of biofilm formation
AntimalarialPlasmodium falciparumReduced parasitemia
Enzyme InhibitionVarious enzymes (e.g., DNA polymerase)Competitive inhibition

Case Studies

  • Antibacterial Efficacy Against Biofilms :
    A study demonstrated that quinoline derivatives, including those similar to this compound, exhibited potent biofilm dispersal activity against MRSA. This property is crucial in treating infections associated with indwelling medical devices, where biofilms contribute to antibiotic resistance .
  • Modification for Enhanced Antimalarial Activity :
    Research into quinoline modifications has shown that specific alterations can significantly enhance antimalarial efficacy. The incorporation of functional groups like methoxypyrrolidine has been linked to improved binding affinity and increased potency against malaria parasites .
  • Mechanistic Insights into Enzyme Interactions :
    Investigations into the enzyme inhibition mechanisms revealed that quinoline derivatives can effectively compete with natural substrates for binding sites on enzymes critical for microbial survival. This competitive inhibition is a promising avenue for drug development targeting resistant bacterial strains .

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